Oxoglaucine

Description

Botanical Sources and Distribution within Plant Families

Oxoglaucine has been identified in a diverse range of plant families, highlighting its widespread distribution in the botanical world. It is frequently isolated from the overground parts of these plants. bioone.org The families known to contain this compound include:

Annonaceae: This family, commonly known as the custard apple family, is a significant source of this compound. It has been isolated from various species, including Annona purpurea, Duguetia lanceolata, Miliusa cf. banacea, and Xylopia aethiopica. biocrick.comnih.govscielo.brnih.govresearchgate.netnih.gov

Magnoliaceae: this compound is found in the Magnolia family. bioone.orgiiarjournals.orgresearchgate.net Interestingly, in some Magnolia species, this compound is present in injured plants but absent in healthy ones, suggesting a role as a phytoalexin, a compound produced by plants in response to stress or attack. bioone.org

Lauraceae: The Laurel family is another notable source of this alkaloid. bioone.orgiiarjournals.org For instance, it has been isolated from species within the Neolitsea genus. researchgate.net

Fumariaceae: Plants in the Fumitory family have also been found to contain this compound. bioone.orgiiarjournals.org Corydalis yanhusuo is a known species within this family from which this compound has been isolated. researchgate.netnih.govnih.gov

Menispermaceae: This family of flowering plants, known as the moonseed family, includes species that produce this compound. bioone.orgiiarjournals.orgresearchgate.net Chasmanthera dependens is one such example. researchgate.netnih.gov

Papaveraceae: The Poppy family is a well-documented source of various alkaloids, including this compound. bioone.orgiiarjournals.org It has been identified in plants like Glaucium flavum (yellow hornpoppy). mdpi.comsci-hub.seznaturforsch.com

Table 1: Plant Families and Species Containing this compound

| Family | Species |

| Annonaceae | Annona purpurea biocrick.comnih.govknapsackfamily.comacs.org, Duguetia lanceolata scielo.brfigshare.com, Fissistigma glaucescens knapsackfamily.com, Miliusa cf. banacea nih.gov, Xylopia aethiopica nih.govresearchgate.netnih.gov |

| Magnoliaceae | Liriodendron tulipifera knapsackfamily.com |

| Lauraceae | Neolitsea parvigemma researchgate.net, Neolitsea konishii researchgate.net |

| Fumariaceae | Corydalis yanhusuo researchgate.netnih.govnih.goveurekaselect.com, Platycapnos spicata knapsackfamily.com, Sarcocapnos baetica knapsackfamily.com |

| Menispermaceae | Chasmanthera dependens researchgate.netnih.goveurekaselect.com |

| Papaveraceae | Glaucium flavum mdpi.comsci-hub.seknapsackfamily.com, Glaucium grandiflorum knapsackfamily.com, Papaver pseudocanescens znaturforsch.com |

| Ranunculaceae | Aquilegia ecalcarata researchgate.netnih.goveurekaselect.com |

Methodological Approaches for Isolation from Natural Extracts

The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction and is followed by various purification techniques.

The initial step in isolating this compound is typically the extraction of the raw plant material. This is often achieved by percolating the dried and powdered plant parts with a solvent, such as 80% ethanol. bohrium.com Following this, a common strategy is bioassay-guided fractionation, where the crude extract is separated into different fractions based on chemical properties, and each fraction is tested for biological activity to guide further purification. mdpi.com

Solvent-solvent partitioning is a frequently used method to separate compounds based on their differential solubility in immiscible liquids. For instance, an acid-base partitioning approach can be employed to separate alkaloids from other plant constituents. researchgate.net The crude extract is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol (B129727), to yield different fractions. mdpi.com

Chromatography is the cornerstone of purifying this compound from the complex mixtures obtained after initial extraction and fractionation.

Column Chromatography: This is a fundamental technique used for the large-scale separation of compounds. The fractions obtained from solvent partitioning are often subjected to column chromatography over stationary phases like silica (B1680970) gel. nih.govmdpi.com Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity to separate the compounds based on their affinity for the stationary phase. mdpi.com Macroporous absorption resins and Sephadex LH-20 are also utilized as column packing materials for the purification of alkaloids like this compound. nih.gov

High-Performance Liquid Chromatography (HPLC): For final purification and analysis, HPLC is the method of choice. nih.gov This technique offers high resolution and sensitivity. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is commonly used for separating alkaloids. semanticscholar.org The separation can be monitored using detectors like a photodiode array (PDA) detector. researchgate.net

Once a purified compound is obtained, its chemical structure must be unequivocally identified. This is accomplished through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR experiments (like COSY, HMQC, and HMBC) are crucial for elucidating the complete chemical structure of this compound. scielo.brresearchgate.net ¹H NMR provides information about the number and environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. scielo.br For example, the ¹H NMR spectrum of this compound shows characteristic signals for aromatic protons and methoxy (B1213986) groups. scielo.br

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. nih.gov Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) can determine the exact molecular formula. researchgate.net Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule, which aids in structural confirmation. scielo.br For this compound, the MS/MS spectrum typically shows the loss of a methyl radical ([M + H − CH₃]⁺) followed by the loss of an additional methoxyl radical. scielo.br

Other Spectroscopic Methods: Infrared (IR) spectroscopy is used to identify functional groups present in the molecule, while Ultraviolet-Visible (UV) spectroscopy provides information about the electronic transitions within the molecule. nih.gov

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

| ¹H NMR | Signals for aromatic protons and four methoxy groups. | scielo.br |

| ¹³C NMR | Provides data on the carbon framework of the aporphine (B1220529) nucleus. | researchgate.net |

| MS/MS | Fragmentation pattern showing loss of methyl and methoxyl radicals. | scielo.br |

| HR-ESI-MS | Determines the precise molecular formula (C₂₀H₁₇NO₅). | knapsackfamily.comnih.gov |

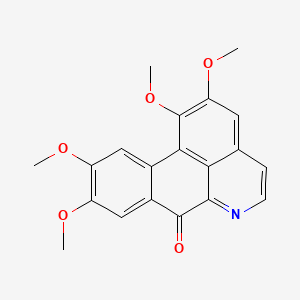

Structure

3D Structure

Properties

IUPAC Name |

4,5,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-23-13-8-11-12(9-14(13)24-2)19(22)18-16-10(5-6-21-18)7-15(25-3)20(26-4)17(11)16/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKCETVKVRJFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC(=C(C=C42)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204285 | |

| Record name | Oxoglaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxoglaucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5574-24-3 | |

| Record name | Oxoglaucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5574-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxoglaucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005574243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxoglaucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxoglaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxoglaucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227 - 229 °C | |

| Record name | Oxoglaucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Chemical Synthesis of Oxoglaucine

Natural Occurrence and Biosynthetic Pathways

Oxoglaucine is a naturally occurring alkaloid found in numerous plant species. Its isolation has been reported from plants belonging to a wide array of families, highlighting its distribution in the plant kingdom. eurekaselect.comiiarjournals.org

Table 1: Natural Plant Sources of this compound

| Family | Species |

|---|---|

| Annonaceae | Annona purpurea, Annona pickelii, Annona sericea, Annona salzmannii, Xylopia aethiopica |

| Lauraceae | Liriodendron tulipifera |

| Magnoliaceae | - |

| Fumariaceae | - |

| Menispermaceae | Chasmanthera dependens, Sinofranchetia chinensis |

| Papaveraceae | Corydalis yanhusuo |

| Ranunculaceae | Aquilegia ecalcarata |

This table is compiled from information found in multiple sources. researchgate.neteurekaselect.comiiarjournals.orgacs.orgrsc.org

The biosynthesis of aporphine (B1220529) alkaloids generally originates from the amino acid tyrosine. While the specific enzymatic steps for this compound are not fully detailed in the provided context, the common pathway involves the oxidation of aporphine precursors. It is suggested that this compound can be formed via the oxidation of the related aporphine alkaloid, glaucine. researchgate.netsci-hub.se

Laboratory Synthesis Strategies

The chemical synthesis of this compound has been achieved through various laboratory methods, often involving the oxidation of related aporphine alkaloids. One common strategy is the manganese(III) acetate (B1210297) mediated oxidation of aporphines. researchgate.net This method has been successfully applied to synthesize this compound starting from commercially available (+)-boldine. iiarjournals.orgresearchgate.net

Another reported approach involves a two-step reaction to produce the alkaloid, which is then used as a ligand for creating metal complexes. acs.org Photochemical cyclization of specific carbinol precursors has also been demonstrated as a viable synthetic route to this compound. rsc.org These synthetic strategies are crucial not only for confirming the structure of the natural product but also for producing larger quantities for biological testing and for creating novel analogues. eurekaselect.comresearchgate.net

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways for Oxoglaucine and Related Oxoaporphines

The synthesis of this compound and other oxoaporphine alkaloids is primarily achieved through two main strategies: the oxidation of corresponding aporphine (B1220529) precursors and total synthesis, which builds the molecule from the ground up.

Oxidation of Aporphines to Oxoaporphines

The oxidation of aporphines represents the most direct route to producing oxoaporphines. researchgate.net This method takes advantage of the natural abundance of certain aporphine alkaloids, such as boldine, which can be converted to this compound. researchgate.netiiarjournals.org Various oxidizing agents have been explored for this transformation.

One effective method involves the use of manganese(III) acetate (B1210297). This reagent has been shown to mediate the oxidation of aporphines to oxoaporphines, providing a convenient pathway for the synthesis of naturally occurring oxoaporphine alkaloids like this compound and atheroline (B1666112) from commercially available boldine. researchgate.net Compared to other oxidants, manganese(III) acetate is noted for being less toxic and for producing good yields with fewer by-products. researchgate.net Another reagent used for this type of oxidation is Fremy's salt, which facilitates the oxidation of benzylisoquinoline and aporphine alkaloids to their corresponding isoquinolones and oxoaporphines. colab.ws

The general scheme for the oxidation of an aporphine to an oxoaporphine is depicted below:

Table 1: Common Oxidizing Agents for Aporphine to Oxoaporphine Conversion

| Oxidizing Agent | Precursor Example | Product Example | Reference |

| Manganese(III) Acetate | Boldine | This compound | researchgate.net |

| Fremy's Salt | Aporphine Alkaloids | Oxoaporphines | colab.ws |

Total Synthesis Approaches

While the oxidation of natural aporphines is a common route, total synthesis offers the advantage of creating a wider variety of substituted aporphinoids that may not be accessible from natural precursors. researchgate.net Total synthesis approaches typically involve the construction of the core aporphine or isoquinoline (B145761) skeleton followed by cyclization and oxidation steps.

Several research groups have developed total synthesis strategies for oxoaporphine alkaloids. nih.gov These methods often involve the synthesis of 1-benzyl or 1-benzoylisoquinoline intermediates. The subsequent crucial step is an intramolecular biaryl cyclization, which can be achieved through various means, including photochemical, radical, or palladium-catalyzed reactions. nih.govbeilstein-journals.org For instance, a novel total synthesis of oxoaporphine alkaloids has been developed using a mild, copper-catalyzed tandem oxidation/aromatization of 1-benzyl-dihydroisoquinolines. eurekaselect.com Another approach involves the regioselective metalation of alkoxy-substituted isoquinolines, followed by a Suzuki cross-coupling and subsequent intramolecular acylation to form the oxoisoaporphine ring system. beilstein-journals.org

Design and Synthesis of this compound Analogues and Metal Complexes

The planar aromatic structure of this compound, along with its nitrogen and carbonyl oxygen donor atoms, makes it an ideal candidate for chelation with metal ions. iiarjournals.org This has led to the design and synthesis of numerous this compound analogues and metal complexes with the aim of creating bifunctional compounds with potentially synergistic effects. iiarjournals.orgoncotarget.com

Complexation with Transition Metals (e.g., Au(III), Zn(II), Co(II), Mn(II))

This compound has been successfully complexed with a variety of transition metals. These complexes are typically synthesized by reacting this compound with the corresponding metal salts in a suitable solvent. iiarjournals.orgacs.orgnih.gov For example, four transition metal complexes of this compound have been synthesized and characterized: [OGH][AuCl₄]·DMSO, Zn(OG)₂(H₂O)₂₂, Co(OG)₂(H₂O)₂₂, and Mn(OG)₂(H₂O)₂₂. acs.orgnih.gov

The synthesis generally involves dissolving this compound and the metal salt in a solvent like methanol (B129727) or a methanol/chloroform mixture and allowing the reaction to proceed, often with heating. oncotarget.comekb.eg The resulting complexes can then be crystallized and characterized.

Table 2: Examples of this compound-Transition Metal Complexes

| Complex | Metal Ion | Ancillary Ligands | Reference |

| [OGH][AuCl₄]·DMSO | Au(III) | Chloride, DMSO | acs.orgnih.gov |

| Zn(OG)₂(H₂O)₂₂ | Zn(II) | Water, Nitrate (B79036) | acs.orgnih.gov |

| Co(OG)₂(H₂O)₂₂ | Co(II) | Water, Perchlorate | acs.orgnih.gov |

| Mn(OG)₂(H₂O)₂₂ | Mn(II) | Water, Perchlorate | acs.orgnih.gov |

Complexation with Lanthanide Metals (e.g., Sm(III), Eu(III), Er(III), Y(III), Dy(III))

In addition to transition metals, this compound has been used as a ligand for lanthanide metals. The synthesis of these complexes also typically involves the reaction of this compound with the corresponding lanthanide salts. iiarjournals.orgnih.gov For instance, three this compound-lanthanide complexes, [Sm(OG)₂(NO₃)₃]·H₂O, [Eu(OG)₂(NO₃)₃]·1.5CH₃OH, and [Er(OG)₂(NO₃)₃]·H₂O, were prepared via solvothermal reaction. iiarjournals.orgnih.gov Water-soluble complexes with Y(III) and Dy(III) have also been reported. oncotarget.comacs.org

The coordination environment of the lanthanide ion in these complexes can vary. For example, in the Sm(III), Eu(III), and Er(III) complexes, the central metal ion is coordinated by two this compound ligands and three nitrate anions. iiarjournals.orgnih.gov

Table 3: Examples of this compound-Lanthanide Metal Complexes

| Complex | Metal Ion | Ancillary Ligands/Solvates | Reference |

| [Sm(OG)₂(NO₃)₃]·H₂O | Sm(III) | Nitrate, Water | iiarjournals.orgnih.gov |

| [Eu(OG)₂(NO₃)₃]·1.5CH₃OH | Eu(III) | Nitrate, Methanol | iiarjournals.orgnih.gov |

| [Er(OG)₂(NO₃)₃]·H₂O | Er(III) | Nitrate, Water | iiarjournals.orgnih.gov |

| Water-soluble this compound-Y(III) complex | Y(III) | Not specified | oncotarget.comacs.org |

| Water-soluble this compound-Dy(III) complex | Dy(III) | Not specified | oncotarget.comacs.org |

Advanced Structural Characterization Techniques in Synthetic Research

The elucidation of the precise structures of newly synthesized this compound derivatives and metal complexes is fundamental. A variety of advanced spectroscopic and analytical techniques are employed for this purpose.

Single-crystal X-ray diffraction is a powerful technique that provides definitive proof of the three-dimensional structure of crystalline compounds. iiarjournals.orgacs.orgnih.govnih.govnih.gov This method has been instrumental in confirming the crystal structures of numerous this compound metal complexes, revealing details about coordination geometries, bond lengths, and intermolecular interactions. iiarjournals.orgacs.orgnih.govnih.gov For example, it confirmed that in the Zn(II), Co(II), and Mn(II) complexes, the metal center adopts an octahedral geometry with two this compound ligands and two water molecules. acs.orgnih.gov

Other essential characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of organic ligands and to confirm the coordination of the ligand to the metal in some cases. oncotarget.comnih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compounds and the formation of metal complexes. oncotarget.comacs.orgnih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecules and can indicate the coordination of the this compound ligand to the metal ion through shifts in the vibrational frequencies of the carbonyl and other groups. oncotarget.comnih.gov

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, etc.) in a compound, which is used to confirm its empirical formula. oncotarget.comnih.gov

UV-Vis Spectroscopy: UV-visible absorption spectroscopy is used to study the electronic transitions within the molecules and can provide evidence for the interaction of the complexes with other molecules, such as DNA. acs.orgnih.govnih.gov

Capillary Electrophoresis and Fluorescence Polarization: These techniques have been used to confirm the complexation of this compound to metal ions. acs.orgnih.gov

Through the combined use of these techniques, researchers can unambiguously determine the structures of novel this compound-based compounds, which is a prerequisite for understanding their chemical and biological properties.

Oxoglaucine in Drug Discovery and Development

Oxoglaucine as a Lead Compound

In drug discovery, a lead compound is a chemical entity that exhibits pharmacological or biological activity and serves as a starting point for chemical modifications to develop a new drug. wikipedia.orgsolubilityofthings.comnumberanalytics.com A lead compound has promising therapeutic potential but may require optimization to improve its potency, selectivity, and pharmacokinetic properties. wikipedia.orgnumberanalytics.com

This compound is considered an excellent lead compound due to its diverse and potent biological activities, including anticancer, anti-inflammatory, and antiviral effects. researchgate.neteurekaselect.come3s-conferences.org Its well-defined chemical structure provides a robust scaffold that medicinal chemists can systematically modify. wikipedia.org The wide range of biological targets it interacts with offers multiple avenues for developing therapies for complex diseases like cancer and inflammatory disorders. ajrconline.orge3s-conferences.org

Structure-Activity Relationship (SAR) Studies and Analogue Development

Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization. These studies involve synthesizing analogues of the lead compound and evaluating how specific structural changes affect its biological activity. numberanalytics.com For this compound, a key strategy in analogue development has been the creation of metal complexes. iiarjournals.org

Structure Activity Relationship Sar and Computational Chemistry Investigations

Elucidation of Structural Determinants for Biological Activity

Oxoglaucine is an oxoaporphine alkaloid characterized by a tetracyclic ring system with four methoxy (B1213986) groups at positions 1, 2, 9, and 10. nih.govresearchgate.net The biological activities of this compound, including its anticancer, anti-inflammatory, and immunomodulatory effects, are intrinsically linked to this specific chemical architecture. nih.govnih.gov

The structure-activity relationship (SAR) for aporphine (B1220529) alkaloids suggests that the pattern of substitution on the aromatic rings and the nature of the nitrogen atom are critical for their pharmacological profile. For this compound, the planar structure of the oxoaporphine core is believed to be important for its ability to intercalate with biological macromolecules. The number and position of methoxy groups significantly influence the molecule's lipophilicity and electronic distribution, which in turn affects its binding affinity to target proteins and its ability to cross cellular membranes.

While extensive SAR studies on a wide range of synthetic this compound derivatives are not broadly detailed in the available literature, the known biological effects of the parent compound form the basis for computational investigations. These studies aim to predict how modifications, such as demethylation, hydroxylation, or the introduction of other functional groups at various positions, would impact its therapeutic activities. The diverse pharmacological profile of this compound suggests it interacts with multiple biological targets, a characteristic often explored through computational methods like network pharmacology. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches in this compound Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org A typical QSAR model is represented by the equation: Activity = f (physicochemical properties and/or structural properties) + error. wikipedia.org

This approach is instrumental in drug design for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties crucial for a specific biological response. preprints.orgresearchgate.net In the context of this compound research, QSAR could be employed to analyze a series of its analogs and identify the key molecular descriptors—such as lipophilicity (log P), electronic properties (Hammett constants), and steric parameters (Taft's constants)—that govern their activity. srmist.edu.inyoutube.com

For instance, a QSAR study on this compound derivatives could quantify how variations in the substituents on the aporphine core affect its anticancer potency. By generating a statistically robust model, researchers could rationally design new analogs with enhanced activity against specific cancer cell lines or molecular targets. scispace.com Although specific, detailed QSAR models for this compound are not extensively published, the methodology remains a powerful and relevant tool for future research into this class of alkaloids. preprints.org

Network Pharmacology and Bioinformatics for Target Prediction and Pathway Analysis

Network pharmacology is an interdisciplinary approach that combines systems biology and computational analysis to investigate the complex interactions between drugs, biological targets, and disease pathways. nih.gov This methodology has been applied to this compound to elucidate its potential mechanisms of action, particularly in the context of complex diseases like cancer. e3s-conferences.orgresearchgate.net

The initial step in network pharmacology involves identifying the potential biological targets of a compound. For this compound, researchers have utilized databases such as the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP) and SwissTargetPrediction to gather putative targets. e3s-conferences.orge3s-conferences.orgproquest.com In one study focused on breast cancer, this process yielded 112 potential targets for this compound. e3s-conferences.org

Simultaneously, disease-related targets are collected from databases like GeneCards. e3s-conferences.orgproquest.com By intersecting the drug targets with the disease targets, a set of common potential therapeutic targets is identified. For this compound and breast cancer, this intersection resulted in 104 potential targets for further analysis. e3s-conferences.orgresearchgate.net Subsequent bioinformatics analysis of these core targets is often performed using tools like the Database for Annotation, Visualization and Integrated Discovery (DAVID), which helps in functional annotation and understanding the biological relevance of the target set. e3s-conferences.orgproquest.com

The identified targets and their interactions are used to construct a protein-protein interaction (PPI) network, which is visualized and analyzed using software like Cytoscape. e3s-conferences.orge3s-conferences.orgyoutube.com Topological analysis of this network helps to identify key nodes, or "hub" targets, which are considered crucial for the compound's pharmacological effect. frontiersin.org

In the study of this compound against breast cancer, topological parameters such as degree, betweenness centrality, and closeness centrality were calculated to pinpoint the most significant targets in the network. e3s-conferences.org The main core targets identified through this analysis included SRC, PIK3CA, EGFR, MTOR, ESR1, MAPK1, PTGS2, AR, and NOS3, suggesting that this compound may exert its anticancer effects by modulating these key proteins. e3s-conferences.orgresearchgate.nete3s-conferences.orgproquest.com

To understand the biological functions and pathways associated with the identified targets, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed. e3s-conferences.orgresearchgate.net

GO analysis categorizes the targets based on their involvement in biological processes, cellular components, and molecular functions. For this compound's targets in breast cancer, the most significant biological processes included signal transduction, protein phosphorylation, negative regulation of the apoptotic process, and positive regulation of transcription. e3s-conferences.orgresearchgate.net

KEGG analysis maps the targets to specific signaling pathways. This revealed that this compound's potential targets are significantly enriched in pathways crucial to cancer progression, such as:

Pathways in cancer

PI3K-Akt signaling pathway

Proteoglycans in cancer

ErbB signaling pathway

HIF-1 signaling pathway e3s-conferences.orgresearchgate.net

These findings suggest that this compound's therapeutic effect likely stems from its ability to modulate a network of interconnected pathways rather than acting on a single target. e3s-conferences.orgresearchgate.net

Computational Modeling and Molecular Docking Studies

Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein). mdpi.comthesciencein.org This method provides valuable insights into the molecular basis of a drug's action, helping to visualize how it interacts with its target at the atomic level. nih.gov

In the context of this compound, molecular docking could be used to validate the targets predicted by network pharmacology. For example, by docking this compound into the active sites of key targets like EGFR, MTOR, or SRC, researchers can assess the binding energy and identify specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov A lower binding energy generally indicates a stronger and more stable interaction.

While the network pharmacology studies identified numerous potential targets for this compound, detailed molecular docking analyses validating these specific interactions are a logical next step in the research process. Such studies would provide crucial structural evidence to support the computationally predicted targets and further guide the development of this compound-based therapeutics. e3s-conferences.orgresearchgate.net

Analytical Methodologies for Oxoglaucine in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment (e.g., UHPLC)

Chromatography is a fundamental technique for the separation and purification of compounds from mixtures. nih.govjournalagent.com High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are primary tools for the analysis of alkaloids like oxoglaucine. nih.govencyclopedia.pub These methods offer high resolution, sensitivity, and rapid analysis times. nih.govnih.gov

In the context of this compound research, UHPLC is often coupled with mass spectrometry for seamless separation and detection. thermofisher.commdpi.com The separation is typically achieved on a reversed-phase column, such as a C18 column. A gradient elution method, employing a mobile phase consisting of an aqueous component (like water with ammonium (B1175870) formate) and an organic solvent (like methanol (B129727) or acetonitrile), is commonly used to effectively separate this compound from other components in a sample extract. thermofisher.commdpi.com The high pressure used in UHPLC allows for the use of smaller particle-sized columns, leading to enhanced separation efficiency and speed. nih.gov This is critical for assessing the purity of isolated or synthesized this compound and for its quantification in complex biological or herbal matrices.

Table 1: Example UHPLC System Parameters for Alkaloid Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| System | UHPLC | Provides high resolution and fast analysis. nih.gov |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 2.6 µm) | Separates compounds based on hydrophobicity. thermofisher.com |

| Mobile Phase | A: Water with 10mmol/L ammonium formateB: Methanol | Creates a polarity gradient to elute compounds. thermofisher.com |

| Flow Rate | 0.2 - 0.4 mL/min | Influences separation efficiency and analysis time. mdpi.com |

| Injection Vol. | 1 - 5 µL | Amount of sample introduced for analysis. thermofisher.commdpi.com |

| Detection | Diode Array Detector (DAD) or Mass Spectrometer | Monitors the column effluent for the compound of interest. |

Mass Spectrometry for Identification and Characterization (e.g., ESI-MS, Q-Orbitrap MS)

Mass spectrometry (MS) is an indispensable tool for the molecular weight determination and structural characterization of this compound. unich.it When coupled with a chromatographic system (LC-MS), it provides highly specific and sensitive detection. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like alkaloids, generating protonated molecular ions [M+H]⁺ with minimal fragmentation. nih.govresearchgate.net For this compound (C₂₀H₁₇NO₅), the expected mass for the protonated molecule is approximately 352.1134 g/mol .

High-resolution mass spectrometers, such as the Quadrupole-Orbitrap (Q-Orbitrap), provide exceptional mass accuracy (typically <5 ppm), which allows for the confident determination of the elemental composition of the parent ion and its fragments. mdpi.comnih.govresearchgate.net Tandem mass spectrometry (MS/MS) experiments are performed to further confirm the identity. In this process, the precursor ion (e.g., m/z 352.11) is isolated and fragmented through collision-induced dissociation (CID), yielding a characteristic fragmentation pattern that serves as a structural fingerprint. nih.gov For aporphine (B1220529) alkaloids, common fragmentation pathways include the neutral loss of small molecules like methyl radicals (•CH₃), methoxy (B1213986) groups (•OCH₃), and carbon monoxide (CO). researchgate.net

Table 2: High-Resolution MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Neutral Loss |

|---|---|---|

| 352.1143 | 337.0910 | •CH₃ |

| 352.1143 | 322.0671 | 2 x •CH₃ |

| 352.1143 | 306.0744 | •CH₃ and CO and H |

Data derived from public spectral databases. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. researchgate.netcore.ac.uk It provides detailed information about the carbon-hydrogen framework of the molecule. slideshare.net

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, reveal the number and chemical environment of hydrogen and carbon atoms, respectively. frontiersin.org The ¹H NMR spectrum of this compound shows characteristic signals in the aromatic region (typically δ 7-9 ppm) and the methoxy region (typically δ 3.5-4.5 ppm).

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing connectivity between atoms. nih.govnih.gov

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, helping to piece together adjacent proton networks, such as those on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H), assigning each proton to its attached carbon. frontiersin.org

Together, these NMR experiments allow for the unambiguous assignment of all proton and carbon signals and confirm the precise structure of this compound. beilstein-journals.org

X-Ray Crystallography for Absolute Stereochemistry and Complex Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. wikipedia.orgresearchgate.net It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules. nih.gov

For a molecule like this compound, which is planar and achiral, X-ray crystallography serves to unequivocally confirm its planar structure and provides detailed data on its solid-state packing and intermolecular interactions. mdpi.com The process involves growing a high-quality single crystal of the compound, which can be a rate-limiting step. nih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is measured. wikipedia.org By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. mdpi.com This technique is invaluable for validating the structure determined by other spectroscopic methods and for studying how this compound might pack in a crystal lattice.

Electrophoretic and Spectroscopic Methods for Interaction Studies (e.g., capillary electrophoresis, UV-Vis, CD spectroscopy, fluorescence polarization)

To understand the biological activity of this compound, it is essential to study its interactions with target macromolecules like proteins or nucleic acids. Various biophysical techniques are employed for this purpose.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions. mhlw.go.jprsc.org Conjugated systems, like the aromatic structure of this compound, exhibit characteristic absorption maxima. mdpi.com Changes in the absorption spectrum of this compound or a target molecule upon binding can indicate an interaction and can be used to determine binding affinities.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary and tertiary structure of chiral macromolecules, particularly proteins. nih.govjhu.edunih.gov While this compound itself is achiral, its binding to a protein can induce conformational changes in the protein, which can be detected as a change in the protein's CD spectrum. researchgate.netpreprints.org This provides insights into how the binding of this compound affects the protein's structure.

Fluorescence Polarization (FP): FP is a powerful technique for studying molecular binding events in solution. fredhutch.orgbohrium.com The method relies on the principle that a small, fluorescently-labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of its emitted fluorescence. nih.gov When this tracer binds to a much larger molecule (e.g., a target protein), its tumbling is slowed dramatically, leading to an increase in fluorescence polarization. In a competitive binding assay, unlabeled this compound can compete with a fluorescently-labeled ligand for binding to a target protein. By measuring the decrease in fluorescence polarization as the concentration of this compound increases, one can determine its binding affinity for the target. nih.govresearchgate.net

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. It can be used to study binding interactions by observing changes in the electrophoretic mobility of a molecule when it forms a complex with a binding partner.

Future Directions and Emerging Research Avenues

Identification of Novel Molecular Targets and Signaling Pathways

Network pharmacology and bioinformatics have been instrumental in mapping the potential molecular interactions of oxoglaucine. Studies have identified several key signaling pathways through which this compound may exert its effects, particularly in the context of cancer. e3s-conferences.orgresearchgate.nete3s-conferences.org

Key signaling pathways identified include:

Pathways in cancer e3s-conferences.orgresearchgate.net

PI3K-Akt signaling pathway e3s-conferences.orgresearchgate.net

Proteoglycans in cancer e3s-conferences.orgresearchgate.net

ErbB signaling pathway e3s-conferences.orgresearchgate.net

HIF-1 signaling pathway e3s-conferences.orgresearchgate.net

Bioinformatic analyses have pinpointed several core molecular targets that are likely modulated by this compound. e3s-conferences.orgresearchgate.nete3s-conferences.org These targets are crucial in various cellular processes and their modulation could explain the observed biological activities of the compound.

| Core Molecular Targets of this compound | Associated Function/Pathway |

| SRC | Signal transduction, cell proliferation |

| PIK3CA | PI3K-Akt signaling pathway, cell growth |

| EGFR | ErbB signaling pathway, cell survival |

| MTOR | PI3K-Akt signaling pathway, cell growth |

| ESR1 | Hormone receptor signaling |

| MAPK1 | Signal transduction, cell proliferation |

| PTGS2 | Inflammation |

| AR | Hormone receptor signaling |

| NOS3 | Nitric oxide signaling |

Further research is warranted to experimentally validate these predicted targets and to fully elucidate the downstream effects of this compound on these signaling cascades.

Exploration of Previously Undocumented Biological Activities in Preclinical Models

While this compound has demonstrated activities such as anti-inflammatory, anticancer, and antiviral effects, its full therapeutic potential remains to be unlocked. researchgate.net Emerging research suggests novel applications for this compound.

One promising area is in the management of osteoarthritis. Studies have shown that this compound can activate autophagy in chondrocytes, the cells responsible for cartilage formation, thereby delaying cartilage matrix degradation. researchgate.netresearchgate.net This effect is mediated through the TRPV5/calmodulin/CAMK-II pathway. researchgate.netresearchgate.net In preclinical models of osteoarthritis, this compound has been shown to prevent cartilage damage. researchgate.netresearchgate.net

Another significant finding is the antifibrotic activity of this compound, particularly in the liver. Research indicates that this compound suppresses the TGFβ signaling pathway, a key driver of fibrosis. nih.gov It achieves this by inhibiting the phosphorylation of Smad2 and reducing the generation of reactive oxygen species (ROS). nih.gov This leads to a decrease in the expression of fibrogenic markers like collagen and alpha-smooth muscle actin (α-SMA). nih.gov

Advanced Synthetic Modifications and Rational Design of Analogues for Enhanced Activity

The development of synthetic analogues of natural products is a well-established strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. numberanalytics.comwiley-vch.derjpdft.com This approach holds significant promise for this compound.

Strategies for designing this compound analogues could include:

Scaffold modification: Altering the core oxoaporphine structure. numberanalytics.com

Functional group modification: Introducing or modifying functional groups to enhance interactions with biological targets. numberanalytics.com

Stereochemical modification: Altering the three-dimensional arrangement of the molecule to improve binding affinity and biological activity. numberanalytics.com

The goal of such modifications would be to create new molecules with enhanced therapeutic efficacy and reduced potential for off-target effects. slideshare.net Rational drug design, guided by the known structure-activity relationships of this compound and its targets, can accelerate the discovery of more potent and specific analogues. chemrxiv.org

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) in Comprehensive Research Efforts

To gain a holistic understanding of the biological effects of this compound, future research should integrate data from multiple "omics" platforms. mdpi.comfrontlinegenomics.com This includes genomics, transcriptomics, proteomics, and metabolomics. cmbio.iomdpi.com

Proteomics can provide a comprehensive profile of the proteins that are differentially expressed or modified in response to this compound treatment. metwarebio.com

Metabolomics can identify changes in the levels of small-molecule metabolites, offering insights into the metabolic pathways affected by the compound. metwarebio.com

By combining these datasets, researchers can construct detailed molecular networks and pathways that are modulated by this compound. mdpi.commetwarebio.com This multi-omics approach will be crucial for a comprehensive understanding of its mechanism of action and for identifying potential biomarkers of its activity. mdpi.com

Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation

To further dissect the molecular mechanisms of this compound, the development and use of sophisticated preclinical models are essential.

In Vitro Models:

3D Spheroid Cultures: These models more accurately mimic the three-dimensional environment of tumors and can be used to study the anti-cancer effects of this compound and its analogues on cancer stem cells. rsc.org

Co-culture Systems: These systems, which involve growing different cell types together, can be used to investigate the effects of this compound on cell-cell interactions, for example, in the tumor microenvironment or in fibrotic tissues.

In Vivo Models:

Genetically Engineered Mouse Models (GEMMs): These models, which carry specific genetic mutations that predispose them to diseases like cancer or fibrosis, can provide a more clinically relevant setting to evaluate the efficacy of this compound.

Patient-Derived Xenograft (PDX) Models: In these models, tumor tissue from a patient is implanted into an immunodeficient mouse. PDX models are considered highly predictive of clinical outcomes and are invaluable for testing the anti-cancer activity of new compounds.

The integration of findings from these advanced in vitro and in vivo models will be critical for validating the therapeutic potential of this compound and for guiding its future clinical development. mdpi-res.com

Q & A

Q. What are the standard protocols for synthesizing and characterizing oxoglaucine (C₂₀H₁₇NO₅)?

- Methodological Answer : While synthesis details are not explicitly provided in the evidence, characterization typically involves:

- Spectroscopic Analysis : IR and NMR to confirm functional groups and structure .

- X-ray Diffraction : For crystallographic validation of planar structure (critical for DNA intercalation studies) .

- Mass Spectrometry : ESI-MS for molecular weight confirmation .

- Purity Assessment : HPLC or melting point determination (227–229°C, as per physical properties) .

Q. How does this compound’s planar structure influence its biological activity?

- Methodological Answer : The planar structure enables DNA intercalation, a mechanism validated via:

- Electrophoretic Mobility Shift Assays : To observe inhibition of topoisomerase activity .

- Crystallographic Studies : Confirming structural compatibility with DNA grooves .

- In Silico Modeling : Molecular docking simulations to predict binding affinity .

Q. What in vitro assays are used to evaluate this compound’s cytotoxicity?

- Methodological Answer :

- MTT Assay : Measures cell viability (e.g., IC₅₀ = 6.1 ± 0.5 μM in BEL7404 cells) .

- Flow Cytometry : Quantifies apoptosis via Annexin V/PI staining (e.g., 10 μM this compound induces caspase-3 activation) .

- Microscopy : Morphological changes in treated cells (e.g., membrane blebbing and nuclear fragmentation) .

Advanced Research Questions

Q. How do discrepancies in reported IC₅₀ values for this compound across studies arise, and how can they be resolved?

- Methodological Answer : Variations may stem from:

- Cell Line Specificity : BEL7404 (IC₅₀ = 6.1 μM) vs. other lines .

- Assay Conditions : Serum concentration, exposure time, and solvent controls.

- Resolution Strategies :

- Dose-Response Curves : Use ≥5 concentrations with triplicate measurements .

- Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines) .

Q. What mechanisms explain this compound’s dual role in inducing apoptosis and cell cycle arrest?

- Methodological Answer :

- DNA Damage : Comet assay or γ-H2AX staining to detect double-strand breaks .

- Cell Cycle Analysis : Flow cytometry with PI staining (e.g., S-phase arrest in Dy(III)-oxoglaucine complexes) .

- Western Blotting : Assess caspase-3, PARP, and cyclin-dependent kinase inhibitors .

Q. How do metal complexes (e.g., Y(III), Dy(III)) enhance this compound’s anticancer efficacy?

- Methodological Answer :

- Solubility Enhancement : Compare logP values of free this compound vs. complexes .

- DNA Interaction Studies : Circular dichroism to assess binding mode changes .

- Reactive Oxygen Species (ROS) Detection : DCFH-DA fluorescence to quantify oxidative stress .

Data Contradiction and Replication Challenges

Q. How can researchers address contradictions in this compound’s ROS-mediated vs. direct DNA damage mechanisms?

- Methodological Answer :

- Inhibitor Studies : Use ROS scavengers (e.g., NAC) to isolate DNA damage effects .

- Single-Cell Analysis : SCGE assay + ROS probes in parallel experiments .

- Transcriptomic Profiling : RNA-seq to identify ROS-responsive vs. DNA repair pathways .

Q. What strategies ensure reproducibility in synthesizing this compound-metal complexes?

- Methodological Answer :

- Stoichiometric Control : Elemental analysis for metal-ligand ratios .

- Crystallization Consistency : Optimize solvent systems (e.g., methanol/water for [Y(OG)₂(NO₃)₃]·CH₃OH) .

- Batch Testing : Compare biological activity across synthesis batches .

Experimental Design Considerations

Q. What controls are essential when testing this compound in co-culture or 3D tumor models?

- Methodological Answer :

Q. How can researchers optimize this compound delivery to overcome poor bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.